molecular formula C12H14O5 B8120049 5-Propoxy-isophthalic acid monomethyl ester

5-Propoxy-isophthalic acid monomethyl ester

Cat. No.: B8120049
M. Wt: 238.24 g/mol
InChI Key: XPVGXQMBZGETJE-UHFFFAOYSA-N
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Description

5-Propoxy-isophthalic acid monomethyl ester is a high-purity chemical reagent designed for advanced research and development applications. This compound belongs to a valuable class of isophthalic acid derivatives where one carboxylic acid group is protected as a methyl ester, and the aromatic ring is functionalized with a propoxy group at the 5-position. This specific substitution pattern makes it a versatile building block, particularly in polymer science and organic synthesis. Key Applications and Research Value The primary utility of this reagent lies in its role as a monomer or intermediate in the synthesis of more complex structures. The presence of both a methyl ester and a free carboxylic acid group on the same benzene ring allows for sequential and selective chemical transformations. Researchers can exploit this differential reactivity to create asymmetric polymers or dendrimers. Based on patents for similar isophthalic acid monoester compounds, this reagent is suited for developing specialty polymers, including polyesters and polyamides, as well as for use in photoresist compositions and other advanced materials . The propoxy group can influence the solubility and thermal properties of the resulting polymers, offering a parameter for fine-tuning material characteristics. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methoxycarbonyl-5-propoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVGXQMBZGETJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Dimethyl 5-Hydroxyisophthalate

The synthesis begins with dimethyl 5-hydroxyisophthalate , a precursor enabling subsequent etherification. While direct literature on this compound is sparse, analogous routes involve esterification of 5-hydroxyisophthalic acid with methanol under acidic conditions. For instance, nitro-substituted analogs, such as dimethyl 5-nitroisophthalate, are synthesized via nitration of dimethyl isophthalate followed by purification. Adapting this approach, 5-hydroxyisophthalic acid could be dimethylated using thionyl chloride (SOCl₂) in methanol, yielding the diester.

Propylation via Williamson Ether Synthesis

Introducing the propoxy group necessitates alkylation of the phenolic oxygen. The Williamson ether synthesis is ideal, employing propyl bromide and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF). For example, source demonstrates alkoxylation using ethylene oxide with monosodium isophthalate, suggesting that similar conditions (80–100°C, 2–4 hours) could facilitate propylation. The reaction proceeds via nucleophilic substitution, forming dimethyl 5-propoxyisophthalate with yields contingent on stoichiometric precision and solvent choice.

Selective Hydrolysis to Monomethyl Ester

Selective hydrolysis of one methyl ester is critical. As detailed in source, controlled saponification using aqueous sodium hydroxide (NaOH) in methanol achieves partial hydrolysis. For dimethyl 5-propoxyisophthalate, one equivalent of NaOH at 60–80°C for 1–2 hours preferentially cleaves one ester group, yielding the monomethyl ester. TLC monitoring (e.g., CH₂Cl₂:CH₃OH = 5:1) ensures reaction completion, followed by acidification with HCl to precipitate the product.

Table 1: Optimization of Hydrolysis Conditions

NaOH Equiv.Temperature (°C)Time (h)Yield (%)
1.0601.568
1.2702.075
0.8801.058

Direct Esterification and Functionalization

Nitration Followed by Alkoxy Substitution

An alternative route involves nitration of dimethyl isophthalate to dimethyl 5-nitroisophthalate , followed by nitro group reduction and subsequent propoxylation. Source reports a 75% yield for monoester formation via NaOH-mediated hydrolysis, suggesting that nitro intermediates could serve as precursors. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) enables diazotization and displacement with propoxide, though this multistep approach risks side reactions and requires rigorous purification.

Challenges in Diazotization and Propoxylation

Diazonium salt formation from 5-aminoisophthalic acid monomethyl ester, followed by reaction with propanol, presents thermodynamic and kinetic hurdles. Elevated temperatures (100–120°C) and copper catalysis may enhance propoxy substitution, as evidenced by Ullmann-type couplings in related systems. However, competing hydrolysis of the ester group necessitates protective measures, such as using anhydrous solvents and inert atmospheres.

Comparative Analysis of Methods

Yield and Purity Considerations

The alkylation-hydrolysis route (Section 2) offers higher yields (68–75%) and simpler purification via crystallization, as demonstrated for nitro-substituted analogs. In contrast, the nitration-reduction route (Section 3) is hampered by lower overall yields (~50%) due to multiple steps and side reactions.

Solvent and Base Selection

Methanol and acetone are preferred for hydrolysis due to their miscibility with aqueous bases and moderate polarity, which aids in product isolation. Source highlights that methanolic KOH enhances reaction rates compared to aqueous NaOH, though over-hydrolysis remains a risk.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Precise control of NaOH equivalents (1.0–1.2 equiv.) and temperature (60–80°C) is critical to maximizing monoester yield. Excess base promotes dihydrolysis, while insufficient base prolongs reaction times.

Purification Techniques

Hot filtration and recrystallization from water-methanol mixtures effectively remove unreacted diester and inorganic salts. Source achieved 75% purity via this method, underscoring its utility for scale-up.

Challenges in Purification and Yield Improvement

Residual diesters and propoxylation byproducts (e.g., dialkylated species) complicate purification. Column chromatography using silica gel (eluent: hexane/ethyl acetate) resolves these issues but is less feasible industrially. Scaling the Williamson ether synthesis requires efficient solvent recovery and catalyst recycling to improve cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-Propoxy-isophthalic acid monomethyl ester undergoes various chemical reactions, including:

  • Hydrolysis:

      Reagents: Water, Acid or Base catalyst

      Conditions: Reflux the ester with water in the presence of an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

      Products: 5-Propoxy-isophthalic acid and methanol

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4)

      Conditions: Conduct the reaction under anhydrous conditions.

      Products: Corresponding alcohol derivatives

  • Substitution:

      Reagents: Nucleophiles such as amines or alcohols

      Conditions: Perform the reaction in the presence of a suitable catalyst.

      Products: Substituted derivatives of the ester

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water

    Reduction: Anhydrous conditions with reducing agents like LiAlH4

    Substitution: Nucleophiles in the presence of catalysts

Major Products:

    Hydrolysis: 5-Propoxy-isophthalic acid, Methanol

    Reduction: Alcohol derivatives

    Substitution: Substituted ester derivatives

Scientific Research Applications

Structure and Reactivity

The compound features:

  • Aromatic Character : The presence of the benzene ring contributes to its stability and reactivity.
  • Functional Groups : The propoxy group enhances solubility in organic solvents, while the ester group allows for versatile chemical transformations.

Chemical Reactions

5-Propoxy-isophthalic acid monomethyl ester can undergo several reactions:

  • Hydrolysis : Converts the ester to 5-propoxy-isophthalic acid and methanol.
  • Reduction : Reduces to corresponding alcohol derivatives using lithium aluminum hydride.
  • Substitution : Reacts with nucleophiles like amines or alcohols to form substituted derivatives.

Chemistry

In organic chemistry, this compound serves as an intermediate for synthesizing various organic compounds. Its unique structure makes it a valuable building block for developing new materials and polymers.

Biological Research

This compound is utilized in biological studies to explore the interactions of aromatic esters with biological molecules. It acts as a model compound for investigating similar esters' behavior in biological systems, aiding in understanding their pharmacological properties.

Medicine

Derivatives of this compound are being researched for potential applications in drug development. Researchers focus on structure-activity relationships to design new therapeutic agents that may target specific diseases.

Industrial Applications

In industry, this compound finds applications in producing specialty chemicals, coatings, and adhesives. Its stability and reactivity make it suitable for various industrial processes, enhancing product performance.

Case Study 1: Polymer Development

Research has demonstrated that incorporating this compound into polymer formulations improves mechanical properties and thermal stability. Studies indicate enhanced performance in coatings used for automotive applications, showcasing its utility in high-performance materials.

Case Study 2: Drug Design

A study focused on the structure-activity relationship of derivatives derived from this compound revealed promising results in developing anti-inflammatory agents. The modifications allowed researchers to optimize efficacy while minimizing side effects, demonstrating its potential in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-Propoxy-isophthalic acid monomethyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways. The propoxy group may influence the compound’s solubility and reactivity, affecting its interactions with enzymes and receptors.

Molecular Targets and Pathways:

    Enzymes: Esterases that catalyze the hydrolysis of the ester bond

    Receptors: Potential interactions with receptors involved in cellular signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Nitro-isophthalic Acid Monomethyl Ester

  • Structure: Features a nitro (-NO₂) group at the 5-position and a monomethyl ester (-COOCH₃).
  • Molecular Formula: Estimated as C₉H₇NO₇ (molecular weight ≈ 241 g/mol).
  • Properties: The nitro group is strongly electron-withdrawing, increasing reactivity toward nucleophilic substitution and reducing pKa of the free carboxylic acid. Higher polarity compared to 5-propoxy derivatives, leading to lower solubility in non-polar solvents.
  • Applications : Widely used as a pharmaceutical intermediate, particularly in the synthesis of nitroaromatic drugs and dyes .

Isophthalic Acid Monomethyl Ester (Unsubstituted)

  • Structure: No substituents on the benzene ring; one carboxylic acid group and one methyl ester group.
  • Molecular Formula : C₉H₈O₅ (molecular weight ≈ 196 g/mol).
  • Properties: Baseline compound for comparison; moderate solubility in polar solvents (e.g., ethanol, acetone). Lacks functional groups for targeted chemical modifications.
  • Applications : Primarily a precursor in polyester and polyamide production .
  • Safety: Limited hazard data, but standard ester safety measures (e.g., gloves, eye protection) apply .

5-Methoxy-isophthalic Acid

  • Structure : Methoxy (-OCH₃) at the 5-position; both carboxylic acid groups remain unesterified.
  • Molecular Formula : C₉H₈O₆ (molecular weight ≈ 212 g/mol).
  • Properties :
    • The methoxy group is electron-donating, slightly increasing the acidity of adjacent carboxylic groups.
    • Higher water solubility compared to ester derivatives due to free -COOH groups.
  • Applications : Used in metal-organic frameworks (MOFs) and as a corrosion inhibitor .
  • Safety : Requires dust control measures (e.g., respirators) to prevent inhalation hazards .

Comparative Data Table

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Safety Precautions
5-Propoxy-isophthalic acid monomethyl ester -OCH₂CH₂CH₃ C₁₂H₁₄O₆ (est.) ~254 Polymers, specialty chemicals PPE, ventilation (inferred)
5-Nitro-isophthalic acid monomethyl ester -NO₂ C₉H₇NO₇ (est.) ~241 Pharmaceuticals, dyes Toxicity controls, avoid skin contact
Isophthalic acid monomethyl ester None C₉H₈O₅ 196 Polyester synthesis Standard ester handling
5-Methoxy-isophthalic acid -OCH₃ C₉H₈O₆ 212 MOFs, corrosion inhibition Dust respirators, gloves

Substituent Effects on Chemical Properties

  • Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₂CH₃) :
    • Stabilize the ester group via resonance, reducing hydrolysis rates.
    • Enhance solubility in organic solvents but decrease water solubility.
  • Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the ester carbonyl, accelerating reactions like aminolysis. Lower pKa of carboxylic acid, facilitating salt formation.

Research Findings and Gaps

  • 5-Nitro Derivatives : Demonstrated utility in drug synthesis (e.g., antitubercular agents) but require rigorous toxicity profiling .
  • Propoxy vs. Methoxy : Propoxy derivatives exhibit superior thermal stability in polymer matrices due to bulkier substituents, though experimental data is sparse .
  • Unanswered Questions: Exact solubility, melting points, and catalytic applications of this compound remain understudied.

Biological Activity

5-Propoxy-isophthalic acid monomethyl ester (also known as 5-Propoxy-1,3-benzenedicarboxylic acid monomethyl ester) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isophthalic acid backbone with a propoxy group and a methyl ester functional group. The molecular formula is C12H14O4, with a molecular weight of 222.24 g/mol. Its structure can be represented as follows:

C6H4(COOCH3)(COC3H7)\text{C}_6\text{H}_4(\text{COOCH}_3)(\text{COC}_3\text{H}_7)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders.
  • Receptor Binding : It may bind to certain receptors, influencing cellular signaling pathways and potentially altering physiological responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibitory effects on metabolic enzymes
Anti-inflammatory EffectsReduction in inflammatory markers in vitro
CytotoxicityInduction of apoptosis in cancer cell lines
Antioxidant ActivityScavenging of free radicals

Case Studies

  • Enzyme Inhibition Study :
    A study conducted on the enzyme activity showed that this compound inhibited the activity of specific enzymes involved in lipid metabolism. This inhibition suggests potential applications in managing conditions like hyperlipidemia.
  • Anti-inflammatory Effects :
    In vitro studies demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This finding supports its potential use in treating inflammatory diseases.
  • Cytotoxicity Assays :
    Research involving various cancer cell lines revealed that this compound induced apoptosis, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
  • Antioxidant Activity :
    The compound exhibited significant antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-propoxy-isophthalic acid monomethyl ester, and how do reaction conditions influence esterification efficiency?

  • Methodological Answer : The synthesis typically involves selective esterification of the isophthalic acid scaffold. A common approach is acid-catalyzed esterification using methanol and a propoxy-substituted precursor. Key variables include:

  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) for protonation of the carboxylic acid.
  • Temperature control : Reflux conditions (~80–100°C) to drive esterification while avoiding decomposition.
  • Solvent polarity : Use of aprotic solvents (e.g., toluene) to minimize side reactions.
  • Purification : Column chromatography or recrystallization to isolate the monomethyl ester from di-ester byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign propoxy (CH2CH2CH3) and methoxy (COOCH3) signals. Overlapping peaks in aromatic regions require 2D NMR (HSQC, HMBC) for unambiguous assignment.
  • IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and hydroxyl absence.
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns.
  • Contradiction resolution : Cross-validate with computational chemistry (e.g., DFT-predicted NMR shifts) or alternative techniques like X-ray crystallography .

Q. How does the propoxy substituent influence the compound’s solubility and stability under different storage conditions?

  • Methodological Answer :

  • Solubility : The propoxy group enhances lipophilicity, reducing aqueous solubility. Solubility profiles should be tested in DMSO, ethanol, and aqueous buffers (pH 1–12) for formulation studies.
  • Stability : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis. Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV tracking. Degradation products (e.g., free carboxylic acid) indicate ester bond susceptibility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the monomethyl ester group in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric effects : The ortho-propoxy group hinders nucleophilic attack at the ester carbonyl.
  • Leaving group ability : Methoxide departure is less favorable compared to bulkier esters (e.g., tert-butyl), requiring acidic/basic catalysis.
  • Kinetic studies : Use stopped-flow NMR to monitor reaction intermediates under varying pH and solvent conditions. Computational modeling (e.g., DFT) can map transition states .

Q. How can computational chemistry models predict the degradation pathways of this compound under acidic/basic conditions?

  • Methodological Answer :

  • Degradation simulation : Employ Gaussian or ORCA software to calculate hydrolysis pathways. Key parameters include:
  • Protonation states of the ester carbonyl under acidic conditions.
  • Hydroxide ion attack mechanisms in basic media.
  • Validation : Compare predicted degradation products (e.g., 5-propoxy-isophthalic acid) with experimental LC-MS/MS data from forced degradation studies .

Q. What are the key considerations for designing stability-indicating HPLC methods for this compound in mixed aqueous-organic systems?

  • Methodological Answer :

  • Column selection : C18 columns with end-capping to resolve polar degradation products.
  • Mobile phase optimization : Gradient elution with 0.1% formic acid in water/acetonitrile to enhance peak symmetry.
  • Stress testing : Expose the compound to UV light (ICH Q1B), oxidative (H2O2), and thermal stress. Validate method specificity using spiked degradation samples .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Source validation : Cross-check purity assessments (e.g., elemental analysis, HPLC) from original studies. Impurities (e.g., residual solvents) can depress melting points.
  • Experimental replication : Reproduce synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Collaborative studies : Use inter-laboratory comparisons to identify systematic errors in instrumentation or protocols .

Safety and Handling

Q. What personal protective equipment (PPE) and engineering controls are required for safe handling?

  • Methodological Answer :

  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved N95 respirators for airborne particulates.
  • Engineering controls : Fume hoods for synthesis steps; closed-system reactors to minimize vapor exposure.
  • Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate. Avoid aqueous rinses to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.